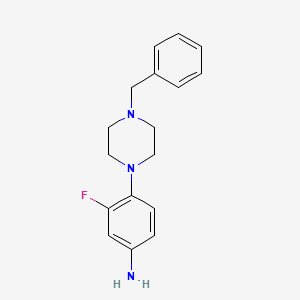

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline

Description

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is an aromatic amine featuring a fluorine atom at the meta position (C3) and a 4-benzylpiperazine substituent at the para position (C4) of the aniline ring. The benzylpiperazine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to biological targets such as neurotransmitter receptors. The compound’s molecular formula is C₁₇H₁₉FN₄, with a molecular weight of 298.36 g/mol . Its structure combines the electron-withdrawing fluorine atom, which modulates electronic properties, and the lipophilic benzyl group, which may improve membrane permeability.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKKGBMELYMFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline typically involves the following steps:

Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.

Nucleophilic Substitution: The benzylpiperazine undergoes nucleophilic substitution with 3-fluoronitrobenzene to form 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline.

Reduction: The nitro group in 4-(4-Benzylpiperazin-1-yl)-3-nitroaniline is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted anilines.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the fluoroaniline group can enhance binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Group

4-(4-Ethylpiperazin-1-yl)-3-fluoroaniline

- Molecular Formula : C₁₂H₁₇FN₄

- Molecular Weight : 236.29 g/mol

- Key Differences : Replaces the benzyl group with an ethyl group on the piperazine nitrogen.

- Properties: Used in catalytic reactions with a reported yield of 72% in synthesis protocols.

3-(4-Acetyl-piperazin-1-yl)-4-fluoroaniline

- Molecular Formula : C₁₂H₁₅FN₄O

- Molecular Weight : 250.28 g/mol

- Key Differences : Features an acetylated piperazine nitrogen.

- Properties : Acetylation reduces the basicity of the piperazine, which could diminish interactions with acidic biological targets. Safety data highlight the need for careful handling due to inhalation risks .

4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline

- Molecular Formula : C₁₃H₁₈F₃N₃

- Molecular Weight : 273.30 g/mol

- Key Differences : Incorporates a methylpiperazine linked via a methylene group and a trifluoromethyl (CF₃) substituent at C3.

- Properties : The CF₃ group is strongly electron-withdrawing, enhancing resistance to oxidation. Reported as a brown oil with an Rf value of 0.25 in chromatographic analysis .

Halogen and Core Structure Variations

3-Fluoroaniline

- Molecular Formula : C₆H₆FN

- Molecular Weight : 111.11 g/mol

- Key Differences : Lacks the piperazine substituent, serving as a simpler analog.

- Properties : Volatile and analyzable via headspace SPME-GC–MS. Used as a reference to study the impact of adding bulky substituents like benzylpiperazine .

Cinnoline Derivatives (e.g., 9b, 9c, 10a)

- Examples: 9b: 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (Yield: 65%, m.p. 148–150°C) 9c: Chloro analog of 9b (Yield: 58%, m.p. 162–164°C) 10a: 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline

- Key Differences: Replace the aniline core with a cinnoline ring and vary halogen substituents (F, Cl, Br).

- Properties : Halogen size correlates with melting points and synthetic yields; bulkier halogens (Cl, Br) reduce yields but increase melting points due to enhanced crystal packing .

Boc-Protected Analogs

4-(4-Boc-piperazin-1-yl)-3-fluoroaniline

- Molecular Formula : C₁₅H₂₁FN₃O₂

- Molecular Weight : 294.35 g/mol

- Key Differences : Features a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen.

- Properties : Boiling point: 439.6±45.0°C; density: 1.2±0.1 g/cm³. The Boc group enhances solubility in organic solvents, making it useful in intermediate synthesis .

Structural and Functional Implications

Electronic Effects

- Benzylpiperazine vs. Alkylpiperazines : The benzyl group increases lipophilicity (logP) compared to ethyl or methyl groups, which may enhance blood-brain barrier penetration .

Biological Activity

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a fluoroaniline moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has shown affinity for various receptors, including serotonin (5-HT) receptors, which play a significant role in mood regulation and anxiety disorders.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes, contributing to its pharmacological effects. For instance, studies have indicated that similar compounds can inhibit fatty acid amide hydrolase (FAAH), leading to increased endocannabinoid levels, which may have analgesic effects.

Pharmacological Effects

The biological activity of this compound includes:

- Antidepressant-like Effects : Animal models have demonstrated that compounds with similar structures exhibit antidepressant-like behaviors, potentially through modulation of serotonergic pathways.

- Anxiolytic Properties : The compound may reduce anxiety levels by acting on the central nervous system's neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Pain Management : A study investigated the effect of piperazine derivatives on pain pathways, highlighting their potential as analgesics by modulating endocannabinoid levels .

- Cancer Research : Research has shown that similar compounds can inhibit tumor growth by interfering with angiogenesis and cell proliferation pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.